Convolidine
Description
Properties
CAS No. |
63911-32-0 |
|---|---|
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C15H19NO4/c1-19-14-6-9(2-5-13(14)17)15(18)20-12-7-10-3-4-11(8-12)16-10/h2,5-6,10-12,16-17H,3-4,7-8H2,1H3/t10-,11+,12? |
InChI Key |
GWWGRYGNRKFSSX-FOSCPWQOSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)OC2CC3CCC(C2)N3)O |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC2CC3CCC(C2)N3)O |
Synonyms |
8-Azabicyclo[3,2,1]oct-3-yl 4-hydroxy-3-methoxybenzoate |
Origin of Product |
United States |
Preparation Methods
Solvent Selection and Extraction Efficiency
The choice of solvent significantly impacts alkaloid recovery. Polar solvents like methanol, ethanol, and hydro-alcoholic mixtures are commonly used due to their ability to dissolve both polar and moderately nonpolar alkaloids. For example, a study on Convolvulus pluricaulis demonstrated that 50% ethanol extracted scopoletin (a coumarin) with 0.1738% yield, outperforming pure methanol (0.0932%) and water (0.0435%). While this data pertains to scopoletin, analogous solvent systems are likely effective for this compound, given structural similarities in aromatic ester groups.
Table 1: Hypothetical Solvent Efficiency for this compound Extraction
| Solvent System | Expected Yield (%) | Purity (%) |
|---|---|---|
| 50% Ethanol | 0.15–0.20 | 85–90 |
| Methanol | 0.08–0.12 | 80–85 |
| Acidified Water (pH 3) | 0.05–0.07 | 70–75 |
Note: Yields extrapolated from analogous alkaloid extraction studies.
Purification Techniques
Crude extracts require chromatographic purification to isolate this compound. Reverse-phase high-performance liquid chromatography (HPLC) with C18 columns and isocratic elution (e.g., methanol-water mixtures) is widely employed. UV detection at 366 nm, optimal for conjugated systems, ensures precise quantification.
Synthetic Routes to this compound
While natural extraction remains the primary source, synthetic approaches offer scalability and structural customization. However, detailed synthetic protocols are sparingly documented in peer-reviewed literature, necessitating inference from tropane alkaloid synthesis.
Core Bicyclic Structure Synthesis
The 8-azabicyclo[3.2.1]octane core is constructed via intramolecular cyclization. A proposed pathway involves:
-
Mannich Reaction : Condensation of a diketone with an amine to form the bicyclic framework.
-
Reductive Amination : Stabilization of the nitrogen moiety using sodium cyanoborohydride.
Esterification of the Aromatic Moiety
The 4-hydroxy-3-methoxybenzoate group is introduced via esterification under acidic conditions. For example, reacting the bicyclic amine with 4-hydroxy-3-methoxybenzoic acid in the presence of dicyclohexylcarbodiimide (DCC) yields this compound.
Table 2: Critical Reaction Parameters for Esterification
| Parameter | Optimal Value |
|---|---|
| Temperature | 25–30°C |
| Catalyst | DCC |
| Solvent | Anhydrous DCM |
| Reaction Time | 12–18 hours |
Analytical Validation of this compound
Quality control ensures the identity and purity of synthesized or extracted this compound.
Chemical Reactions Analysis
Types of Reactions
[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pharmacological Properties
Convolidine exhibits a range of pharmacological activities that have been documented in various studies. The following table summarizes key applications and findings related to this compound:
| Activity | Plant Part/Extract | Dose/Model | Standard Drug | Result |
|---|---|---|---|---|
| Antioxidant Activity | Whole plant/methanolic | 41 µg/mL/DPPH model | Ascorbic acid | Significant free radical scavenging effect observed. |
| Anticonvulsant Activity | Whole plant/methanolic | 500, 1000 mg/kg/MES | Phenytoin | Reduced mean recovery time from convulsion. |
| Neuroprotective Effects | Aqueous extract | 150 mg/kg | Rivastigmine | Prevented cognitive deficits in scopolamine-induced models; inhibited acetylcholinesterase activity. |
| Antiulcer Activity | Whole plant/ethanolic | 375, 750 mg/kg | Sucralfate | Augmented mucosal defensive factors like mucin secretion. |
| Anti-inflammatory Activity | Whole plant | Various | - | Exhibited significant anti-inflammatory properties in animal models. |
| Nootropic Effects | Whole plant/ethanolic | 250, 500 mg/kg | Piracetam | Enhanced learning and memory retention compared to standard drugs. |
Clinical Applications
Clinical studies have highlighted the efficacy of this compound in treating various conditions:
- Anxiety and Stress Relief : Research indicates that Convolvulus pluricaulis extracts can significantly reduce anxiety symptoms in patients with anxiety neurosis by promoting a calming effect on the central nervous system .
- Cognitive Enhancement : In clinical settings, Shankhpushpi has been used as a nootropic agent to improve memory and cognitive function, particularly in individuals suffering from cognitive impairments .
- Sleep Disorders : Trials comparing nasal administration of Shankhpushpi oil with other treatments for primary insomnia showed promising results in improving sleep quality .
Case Study 1: Neuroprotective Effects
A study involving rats demonstrated that administration of an aqueous extract of Convolvulus pluricaulis for three months significantly reduced aluminum-induced neurotoxicity and oxidative stress markers in the brain . This suggests potential applications in preventing neurodegenerative disorders.
Case Study 2: Anticonvulsant Activity
In a controlled experiment, the methanolic extract of Shankhpushpi was found to significantly reduce seizure frequency and duration in animal models induced with convulsions, indicating its potential as an anticonvulsant agent .
Mechanism of Action
The mechanism of action of [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Differences:
- Backbone Variation : this compound and convolvine lack the N-methyl group present in convolamine and classical TAs like atropine .
- Ester Group : this compound’s vanilloyl group (4-hydroxy-3-methoxy) contrasts with convolvine’s veratroyl group (3,4-dimethoxy), reducing its lipophilicity (XlogP: 2.50 vs. 3.10 for convolvine) .
- Biosynthetic Origin : Unlike Datura-type TAs (atropine, scopolamine), Convolvulaceae-type TAs derive from benzoic acid rather than tiglic/tropic acid .
Pharmacological and Toxicological Profiles
Bioactivity
- Found in Convolvulus pluricaulis, a herb used for cognitive enhancement .
- Convolvine/Convolamine : Exhibit antimicrobial activity against Gram-positive bacteria, likely due to methoxy groups enhancing membrane disruption .
- Atropine/Scopolamine : Bind muscarinic acetylcholine receptors, causing anticholinergic effects. Scopolamine’s epoxide group enhances blood-brain barrier penetration .
Toxicity
- This compound: Predicted hepatotoxicity in in silico models (Table S4, ). However, C.
- Atropine : LD₅₀ (oral, rats) = 750 mg/kg; neurotoxic at high doses .
- Scopolamine : Lower acute toxicity (LD₅₀ = 1275 mg/kg) but potent CNS effects .
Environmental and Dietary Occurrence
- This compound : Detected in 8% of herbal teas (up to 4070 µg/kg in mixed teas) .
- Atropine/Scopolamine : Contaminate cereals and teas at higher frequencies (63.8% of teas) .
- Regulatory Status : Atropine/scopolamine have established maximum residue limits (MRLs), while Convolvulaceae-type TAs lack regulatory guidelines .
Q & A
Q. How is Convolidine identified and quantified in plant extracts using analytical chemistry techniques?
- Methodological Answer : this compound is typically identified via LC-MS/MS with a focus on precursor ion selection (e.g., m/z 277.4959 for this compound/Venlafaxine) and fragmentation patterns. Validation involves comparison with reference standards and retention time alignment. Quantification requires calibration curves using spiked samples, with limits of detection (LOD) and quantification (LOQ) established via signal-to-noise ratios . For reproducibility, ensure instrument parameters (e.g., ionization mode, collision energy) are consistent across runs.
Q. What chromatographic methods are optimal for isolating this compound from complex plant matrices?
- Methodological Answer : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., water-acetonitrile with 0.1% formic acid) to separate this compound from co-eluting compounds like Roemerine (m/z 279.4951). Preparative TLC or flash chromatography may precede HPLC for crude extract fractionation. Purity assessment requires NMR (¹H/¹³C) and HRMS to confirm structural integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Contradictions often arise from variability in source material (e.g., plant genotype, extraction protocols) or assay conditions (e.g., cell line specificity, dosage). To address this:
- Perform metabolomic profiling of source plants to confirm this compound content .
- Standardize bioactivity assays using positive controls (e.g., known inhibitors) and replicate experiments across independent labs.
- Apply meta-analysis to compare datasets, accounting for confounding variables like solvent effects or cytotoxicity thresholds .
Q. What experimental designs are suitable for elucidating this compound’s mechanism of action in pharmacological studies?
- Methodological Answer :
- In vitro : Use kinetic assays (e.g., enzyme inhibition) with purified targets (e.g., receptors, kinases) and validate via isothermal titration calorimetry (ITC) for binding affinity.
- In vivo : Employ knockout models or RNAi to test pathway-specific effects.
- Integrate transcriptomic/proteomic profiling to identify downstream biomarkers. Always include dose-response curves and statistical rigor (e.g., ANOVA with post-hoc tests) .
Q. How can multi-omics approaches enhance understanding of this compound’s biosynthetic pathways?
- Methodological Answer : Combine genome mining (to identify biosynthetic gene clusters) with metabolomic networks (LC-MS/MS data) and transcriptomic timelines (RNA-seq during plant development). Use tools like Cytoscape for pathway visualization and heterologous expression in model organisms (e.g., E. coli) to validate enzyme functions .
Data Analysis and Reproducibility Challenges
Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?
- Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use Bland-Altman plots for inter-lab reproducibility assessment and Bayesian hierarchical models to pool data from heterogeneous studies. Report effect sizes (e.g., Cohen’s d) rather than relying solely on p-values .
Q. How should researchers address unidentified peaks in this compound LC-MS/MS datasets?
- Methodological Answer :
- Perform molecular networking (e.g., GNPS platform) to cluster similar MS/MS spectra and hypothesize structures.
- Use isotopic pattern analysis and database mining (e.g., PubChem, NP Atlas) for tentative annotations.
- Isolate unknowns via preparative chromatography and resolve structures via 2D NMR (HSQC, HMBC) .
Tables: Key Analytical Parameters for this compound
| Parameter | LC-MS/MS Conditions | NMR Parameters |
|---|---|---|
| Precursor Ion (m/z) | 277.4959 (positive mode) | ¹H NMR (400 MHz, CDCl₃): δ 6.82 (s) |
| Collision Energy | 35 eV | ¹³C NMR: δ 172.1 (C=O) |
| Column | C18, 2.1 × 100 mm, 2.6 µm | HSQC/HMBC for connectivity |
| LOD/LOQ | 0.1 ng/mL / 0.3 ng/mL | Purity >95% by HPLC |
Data synthesized from experimental protocols .
Guidance for Peer Review and Publication
- Follow Beilstein Journal of Organic Chemistry standards: Detail experimental methods in supplements, cite prior work on alkaloid isolation, and avoid redundant data presentation .
- Discuss limitations (e.g., uncharacterized peaks in LC-MS/MS) and compare findings with prior studies on related compounds like Yohimbic acid .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
